molecular formula C13H14N4O3S2 B5686888 3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5686888
M. Wt: 338.4 g/mol
InChI Key: SAAYATFFIULLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide, commonly known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

PTB exerts its biological effects by inhibiting the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. 5-LOX is involved in the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting the activity of these enzymes, PTB reduces inflammation and may have anti-cancer and anti-diabetic effects.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. PTB has also been shown to inhibit the growth of several cancer cell lines, possibly by inducing apoptosis. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of PTB is that it has been extensively studied and its mechanism of action is well understood. Additionally, PTB has been shown to have several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects. However, one limitation of PTB is that it may have off-target effects, which could limit its therapeutic potential.

Future Directions

There are several potential future directions for research on PTB. One area of research could be to further investigate its anti-inflammatory effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to investigate its potential as a treatment for diabetes and other metabolic disorders.

Synthesis Methods

PTB can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-4-(2-thienyl)thiazole. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the pyrrolidine-thiazole intermediate. Finally, this intermediate is reacted with 4-amino-N-(3,4-dimethoxyphenyl)benzamide to form PTB.

Scientific Research Applications

PTB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. PTB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. PTB has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-4-3-5-11(8-10)22(19,20)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAYATFFIULLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.